molecular formula C12H19NO5 B13395641 Azabicyclo[2.2.1]heptane-3-carboxylic acid

Azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B13395641
M. Wt: 257.28 g/mol
InChI Key: SDTKFYMBKIVOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 88260-06-4, Molecular Formula: C 7 H 11 NO 2 ) is a conformationally rigid, bicyclic α-amino acid that serves as a valuable proline surrogate in scientific research . Its embedded pyrrolidine ring within a norbornane framework imposes significant structural constraints, making it a powerful building block in peptide engineering and medicinal chemistry . This compound is instrumental for enhancing the stability of peptide secondary structures and modulating biological activity by pre-organizing the molecule into a specific conformation, often leading to improved receptor selectivity and metabolic stability compared to more flexible analogs . In drug discovery, this scaffold has demonstrated significant research value. Its unique stereochemistry is advantageous for designing novel candidates for central nervous system (CNS) disorders . Furthermore, derivatives of this compound have been developed as potent and selective inhibitors of cathepsin C, a target of interest for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . The mechanism of action for its derivatives often involves targeted enzyme inhibition; for example, as a cathepsin C inhibitor, it blocks the activation of pro-inflammatory serine proteases in immune cells, thereby potentially attenuating inflammatory processes . Beyond these applications, it functions as a versatile chiral building block and intermediate in synthetic organic chemistry for the construction of complex, biologically active molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTKFYMBKIVOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, a conformationally constrained analog of the amino acid proline, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid bicyclic framework offers a unique scaffold for the design of peptidomimetics and other therapeutic agents with improved potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of this important molecule. We will delve into the intricacies of its synthesis, the determination of its absolute and relative stereochemistry, and the detailed exploration of its conformational landscape using a combination of advanced spectroscopic and computational techniques. This guide is intended to be a valuable resource for researchers and professionals working in the field of drug design and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Conformational Constraint in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the realm of drug discovery, the concept of conformational constraint has emerged as a powerful strategy to enhance the pharmacological properties of therapeutic agents. By rigidifying a molecule's structure, we can pre-organize it into a bioactive conformation, leading to a lower entropic penalty upon binding to its target receptor. This often translates to increased binding affinity and selectivity.

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid serves as a prime example of a conformationally restricted proline analog. Proline itself plays a crucial role in the structure of peptides and proteins, often inducing turns and kinks in the polypeptide chain. By incorporating the rigid 2-azabicyclo[2.2.1]heptane scaffold, we can exert precise control over the peptide backbone's geometry, a valuable tool in the design of peptidomimetics with tailored secondary structures.[1] The applications of this scaffold are diverse, ranging from antiviral agents to inhibitors of key enzymes in various disease pathways.[2]

This guide will provide a deep dive into the fundamental aspects that make 2-azabicyclo[2.2.1]heptane-3-carboxylic acid a valuable building block: its stereochemistry and its unique conformational properties.

Stereochemistry: Defining the Three-Dimensional Architecture

The 2-azabicyclo[2.2.1]heptane ring system possesses multiple stereocenters, leading to a rich stereochemical landscape. The precise arrangement of substituents in three-dimensional space is critical for biological activity.

Chirality and Enantioselectivity

The parent 2-azabicyclo[2.2.1]heptane-3-carboxylic acid has three chiral centers, at C1, C3, and C4. This results in the possibility of multiple stereoisomers. The synthesis of enantiomerically pure forms is therefore a key challenge and a critical step for its use in drug development.

One of the most common and effective methods for the stereoselective synthesis of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid is the hetero-Diels-Alder reaction between cyclopentadiene and a chiral imine derived from an α-amino acid ester.[3] This approach allows for the generation of specific enantiomers with high diastereoselectivity.

Exo and Endo Isomerism

A crucial aspect of the stereochemistry of substituted bicyclo[2.2.1]heptane systems is the distinction between exo and endo isomers. This refers to the relative orientation of a substituent on the six-membered ring with respect to the one-carbon bridge (C7). An exo substituent points away from the C7 bridge, while an endo substituent points towards it.[4]

In the context of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, the carboxylic acid group at the C3 position can be either in the exo or endo orientation. This stereochemical difference can have a profound impact on the molecule's overall shape and its ability to interact with a biological target. The stereochemical assignment of these isomers is typically achieved through a combination of NMR spectroscopy and X-ray crystallography.[5]

Conformational Analysis: Unraveling the Dynamic Landscape

The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid significantly restricts its conformational freedom compared to acyclic or monocyclic proline analogs. However, subtle conformational dynamics, such as ring puckering and substituent orientation, still play a vital role in its biological function. A thorough understanding of these conformational preferences is essential for rational drug design.

The Rigid Bicyclic Core

The bicyclo[2.2.1]heptane framework is inherently strained, with the six-membered ring forced into a boat-like conformation.[6] This inherent rigidity is the primary reason for its utility as a conformational constraint in peptidomimetics. The pyrrolidine ring (containing the nitrogen atom) is also puckered, and the nature of this puckering can be influenced by substituents.

Experimental Approaches to Conformational Analysis: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the conformation of molecules in solution. Several NMR parameters are particularly sensitive to the geometry of the 2-azabicyclo[2.2.1]heptane system.

The magnitude of the through-bond coupling constant between two vicinal protons (³JHH) is described by the Karplus equation, which relates the coupling constant to the dihedral angle between the two C-H bonds.[7] By measuring the ³JHH values from the ¹H NMR spectrum, one can deduce the dihedral angles and thus the conformation of the ring system. In the rigid bicyclo[2.2.1]heptane framework, specific coupling patterns are expected for exo and endo protons, aiding in their assignment.

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity (< 5 Å), regardless of whether they are directly bonded.[8] 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are invaluable for determining the relative orientation of protons and thus the overall conformation of the molecule.[9][10]

For 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, NOE data can be used to:

  • Distinguish between exo and endo isomers: For example, an NOE between the proton at C3 and the bridgehead proton at C4 would be indicative of a specific stereochemical arrangement.

  • Determine the puckering of the pyrrolidine ring: The spatial proximity of protons on the pyrrolidine ring will vary depending on the ring's pucker.

  • Identify the preferred orientation of the carboxylic acid group.

The following diagram illustrates a general workflow for conformational analysis using NOESY/ROESY data.

NOESY_Workflow cluster_experiment Experimental NMR cluster_analysis Data Analysis & Structure Calculation cluster_validation Validation Sample_Prep Sample Preparation (Degassed Solvent) Acquire_2D_NMR Acquire 2D NOESY/ROESY Data (Optimize Mixing Time) Sample_Prep->Acquire_2D_NMR Process_Data Process NMR Data (Phasing, Baseline Correction) Acquire_2D_NMR->Process_Data Identify_Crosspeaks Identify and Integrate NOE Cross-peaks Process_Data->Identify_Crosspeaks Distance_Restraints Convert Cross-peak Volumes to Distance Restraints Identify_Crosspeaks->Distance_Restraints Structure_Calculation Molecular Dynamics Simulation with NOE Restraints Distance_Restraints->Structure_Calculation Ensemble_Analysis Analyze Ensemble of Calculated Structures Structure_Calculation->Ensemble_Analysis Compare_to_Computational Compare with DFT/ MM Calculated Structures Ensemble_Analysis->Compare_to_Computational Final_Conformation Propose Dominant Solution Conformation Compare_to_Computational->Final_Conformation

A generalized workflow for 2D NOE-based conformational analysis.

Experimental Protocol: A General Guideline for NOESY/ROESY Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). It is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles.[9]

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥ 500 MHz) for better resolution and sensitivity.

  • 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

  • 2D NOESY/ROESY Acquisition:

    • Choose between NOESY and ROESY based on the molecular weight of the compound. For small to medium-sized molecules, ROESY is often preferred as it avoids the issue of zero NOE enhancement at intermediate tumbling rates.[9]

    • The mixing time is a critical parameter. For small molecules, typical mixing times are in the range of 300-800 ms. A series of experiments with varying mixing times can be performed to monitor the build-up of NOE cross-peaks.

  • Data Processing: Process the 2D data with appropriate window functions, zero-filling, and Fourier transformation. Careful phasing and baseline correction are essential for accurate integration of cross-peaks.

Computational Approaches to Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational landscape of molecules. Quantum mechanics (QM) and molecular mechanics (MM) methods can be used to calculate the relative energies of different conformers and to predict their geometries.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost.[11] A DFT-based conformational analysis of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid would typically involve the following steps:

  • Initial Structure Generation: Generate initial 3D structures for all possible stereoisomers (exo and endo) and potential ring puckers.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers. This can involve rotating rotatable bonds, such as the C-COOH bond.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[12]

  • Energy Calculation: Calculate the single-point energies of the optimized geometries at a higher level of theory or with a larger basis set to obtain more accurate relative energies. It is also important to calculate vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Solvent Effects: Implicit solvent models (e.g., PCM or SMD) can be included in the calculations to account for the influence of the solvent on conformational preferences.[11]

The following diagram illustrates a typical workflow for a DFT-based conformational analysis.

DFT_Workflow cluster_setup Setup & Initial Search cluster_dft_calc DFT Calculations cluster_analysis_dft Analysis & Comparison Build_Initial Build Initial 3D Structures (exo/endo isomers) Conformational_Search Perform Conformational Search (e.g., Molecular Mechanics) Build_Initial->Conformational_Search Optimize_Geometries Geometry Optimization (e.g., B3LYP/6-31G*) Conformational_Search->Optimize_Geometries Frequency_Calculation Vibrational Frequency Calculation (Confirm Minima, Obtain Free Energies) Optimize_Geometries->Frequency_Calculation Solvation_Model Include Implicit Solvent Model Frequency_Calculation->Solvation_Model Analyze_Energies Analyze Relative Gibbs Free Energies of Conformers Solvation_Model->Analyze_Energies Compare_Experimental Compare Calculated Geometries with NMR/X-ray Data Analyze_Energies->Compare_Experimental Final_Landscape Propose Conformational Energy Landscape Compare_Experimental->Final_Landscape

A generalized workflow for DFT-based conformational analysis.

A key aspect of a robust conformational analysis is the integration of experimental and computational data. The geometries of the low-energy conformers predicted by DFT can be used to calculate NMR parameters, such as chemical shifts and coupling constants, which can then be compared to the experimental values. A good agreement between the calculated and experimental data provides strong evidence for the proposed conformational model.

Applications in Drug Development: A Scaffold for Innovation

The well-defined stereochemistry and rigid conformation of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid make it an attractive scaffold for the design of a wide range of therapeutic agents.

Peptidomimetics

As a constrained proline analog, this molecule is frequently incorporated into peptide sequences to induce specific secondary structures, such as β-turns. This can lead to peptidomimetics with enhanced receptor binding affinity, selectivity, and resistance to enzymatic degradation.

Enzyme Inhibitors

The rigid framework of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid can be used to position functional groups in a precise orientation to interact with the active site of an enzyme. For example, derivatives of this scaffold have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[4]

Neurological and Antiviral Agents

The unique three-dimensional shape of this scaffold has also been exploited in the development of agents targeting the central nervous system and as precursors for antiviral drugs.[2]

Table 1: Summary of Physicochemical Properties and Key Stereochemical Descriptors

PropertyDescription
Molecular Formula C₇H₁₁NO₂[13]
Molecular Weight 141.17 g/mol [13]
Chiral Centers C1, C3, C4
Key Stereoisomers Enantiomers (e.g., (1R,3S,4S) and (1S,3R,4R)) and Diastereomers (exo vs. endo carboxylate)
Conformational State Rigid bicyclic system with a boat-like six-membered ring.

Conclusion

2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a powerful tool in the arsenal of medicinal chemists. Its well-defined stereochemistry and conformationally constrained nature provide a solid foundation for the rational design of novel therapeutics. A thorough understanding of its three-dimensional structure, achieved through a synergistic combination of stereoselective synthesis, advanced NMR spectroscopy, and computational modeling, is paramount to unlocking its full potential in drug discovery. This guide has provided a comprehensive overview of the key concepts and methodologies involved in the stereochemical and conformational analysis of this important molecule, with the aim of empowering researchers to effectively utilize this scaffold in their pursuit of innovative medicines.

References

  • Ahrendt, K. A., & Bergman, R. G. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 13(3), 269-272.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
  • Chambers, R. D., & James, S. R. (1979). 7-Azabicyclo[2.2.1]heptane.
  • Hehre, W. J. (2003).
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Nishida, Y., & Kobayashi, Y. (2020). Conformational preference of bicyclic β-amino acid dipeptides. Journal of Peptide Science, 26(8), e3261.
  • Davies, S. G., & Roberts, P. M. (1999). Synthesis and stereochemical assignment of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol. Organic Letters, 1(9), 1439-1441.
  • Klein, D. J., & Paukstelis, P. J. (2005). Application of 1 J (C, H) coupling constants in conformational analysis. Tetrahedron, 61(31), 7349-7358.
  • Nosyk, D. A., et al. (2022). 2-Azabicyclo[3.2.
  • Grimme, S., & Brandenburg, J. G. (2022).
  • Tormena, C. F., et al. (2012). Conformational analysis, stereoelectronic interactions and NMR properties of 2-fluorobicyclo[2.2.1]heptan-7-ols. Beilstein Journal of Organic Chemistry, 8, 1227-1232.
  • University of Wisconsin-Madison. (n.d.). NOESY and ROESY NMR Techniques Guide. Retrieved from a generic university NMR facility guide.
  • Fülöp, F., & Mándity, I. M. (Eds.). (2014). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. Bentham Science Publishers.
  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Fleet, G. W. J., et al. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, 665-666.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • East Texas A&M University. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions.
  • Wójcik, J., et al. (2023). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys)
  • Fülöp, F., et al. (2013). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 18(12), 15155-15171.
  • Devlogmyvlog. (2022, August 31).
  • University of Bristol. (2024).
  • Vishwakarma, S. K. (2021). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques.
  • Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(5), 1481.
  • Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.

Sources

Architectural Constraints and Chemical Freedom: A Guide to Azabicyclic Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Azabicyclic ring systems—structures containing a nitrogen atom bridged across two rings—represent a cornerstone of modern pharmacophore design.[1][2][3] From the classic tropane alkaloids (atropine, cocaine) to the modern adoption of azabicyclo[1.1.0]butanes (ABBs) as "spring-loaded" electrophiles, these systems offer unique vectors for drug discovery. They provide rigid conformational control, allowing for precise vectorization of substituents in 3D space, often serving as superior bioisosteres to flat aromatic rings or flexible piperidines.

This guide explores the reactivity profiles of these systems, moving beyond standard substitution chemistry into strain-release mechanisms, bridgehead functionalization, and directed lithiation.

The Thermodynamic Landscape: Strain as a Reagent

The reactivity of azabicyclic systems is governed by the interplay between Ring Strain Energy (RSE) and Stereoelectronic effects .

Strain Energy Hierarchy

Understanding the RSE is critical for predicting whether a system will undergo ring-opening or retain its bicyclic core during functionalization.

SystemStructureApprox.[1][2][3][4][5][6][7][8][9][10][11][12] Strain Energy (kcal/mol)Primary Reactivity Mode
Azabicyclo[1.1.0]butane (ABB) High Strain~60-65Strain-Release: Nucleophilic attack at C3 leads to C1-C3 bond cleavage (Azetidine formation).
Azabicyclo[3.1.0]hexane Moderate~30-35Cyclopropane fragmentation or directed C-H activation.
Azabicyclo[2.2.1]heptane Low/Stable~15-20Bridgehead Stability: Resistant to

; susceptible to radical C-H abstraction.
Quinuclidine Stable~10-12Nucleophilic: Highly basic bridgehead nitrogen; excellent catalyst/ligand.
The Bridgehead Prohibition (Bredt’s Rule)

Classically, double bonds at the bridgehead position are prohibited in small bicyclic systems (Bredt's Rule) due to orbital misalignment. However, in larger systems or through radical intermediates, this rule can be "bent."

  • Implication:

    
     reactions at bridgeheads are disfavored due to the inability to planarize the carbocation intermediate.
    
  • Solution: Radical pathways (Minisci-type) or strain-release mechanisms bypass the need for planar intermediates.

Mechanisms of Reactivity[3][13][14]

The "Spring-Loaded" Electrophile: Azabicyclo[1.1.0]butanes (ABBs)

The ABB system has emerged as a premier motif for accessing 1,3-disubstituted azetidines , a bioisostere for para-substituted benzenes. The high strain energy (~65 kcal/mol) drives the relief of strain upon nucleophilic attack.

Mechanism of Action

Unlike standard epoxides, the bridgehead nitrogen in ABB dictates the regioselectivity.

  • Activation: The nitrogen lone pair can be activated (protonation, alkylation, or Lewis acid).

  • Attack: A nucleophile attacks the bridgehead carbon (C3).

  • Inversion: The central C1-C3 bond breaks, leading to an inversion of configuration and the formation of an azetidine.

ABB_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Strain Release ABB Azabicyclo[1.1.0]butane (Strain ~65 kcal/mol) Activated_ABB N-Activated Species (Electrophilic C3) ABB->Activated_ABB + Electrophile (E+) (e.g., Tosyl, Boc) TS Transition State (Inversion at C3) Activated_ABB->TS + Nucleophile (Nu-) (Attack at Bridgehead) Azetidine 1,3-Substituted Azetidine (Relaxed Scaffold) TS->Azetidine C1-C3 Bond Cleavage

Figure 1: Mechanistic pathway for the strain-release functionalization of Azabicyclo[1.1.0]butanes.

Directed Lithiation (DoM) in Tropanes

For stable systems like tropinone (8-azabicyclo[3.2.1]octan-3-one), reactivity is dominated by Directed Ortho Metalation (DoM) . The bridgehead nitrogen, often protected as a carbamate (e.g., Boc), serves as a Directing Metalation Group (DMG) .

  • Protocol Insight: Use s-BuLi/TMEDA at -78°C. The complex-induced proximity effect (CIPE) directs lithiation to the C2 position (bridgehead adjacent), allowing for electrophilic trapping.

Experimental Protocol: Strain-Release Synthesis of 3-Arylazetidines

This protocol describes the synthesis of 1,3-disubstituted azetidines from ABBs using a Grignard reagent, a method validated by the Aggarwal and Luisi groups. This approach is superior to traditional cyclization as it avoids over-alkylation.

Reagents & Equipment
  • Substrate: N-Boc-1-azabicyclo[1.1.0]butane (Commercially available or synthesized via intramolecular cyclization).

  • Reagent: Arylmagnesium bromide (Grignard).

  • Catalyst: CuI (10 mol%) or uncatalyzed (depending on Grignard reactivity).

  • Solvent: Anhydrous 2-MeTHF (preferred over THF for better process safety).

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

    • Charge with N-Boc-ABB (1.0 equiv) and anhydrous 2-MeTHF (0.2 M concentration). Cool to 0°C.

  • Nucleophilic Addition (The Trigger):

    • Critical Step: Add the Aryl Grignard reagent (1.2 equiv) dropwise over 10 minutes.

    • Why? Slow addition prevents exotherms that could degrade the strained ABB core before specific reaction occurs.

    • Observation: The reaction is driven by the relief of ring strain.[13] No external heat is required.

  • Transmetallation/Quench:

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Self-Validation: Monitor via TLC or LCMS. Disappearance of the ABB peak and appearance of the linear/ring-opened product mass (M+H).

    • Quench with saturated aq.

      
      .
      
  • Isolation:

    • Extract with EtOAc (3x). Dry combined organics over

      
      .
      
    • Concentrate in vacuo. Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in solventEnsure 2-MeTHF is distilled or from a fresh Sure/Seal™ bottle.
Ring Opening to Linear Amine Acidic quench too aggressiveUse buffered quench (pH 7) and keep temperature low during workup.
Polymerization Concentration too highDilute reaction to 0.1 M to prevent intermolecular side reactions.

Strategic Decision Framework

When faced with an azabicyclic target, use this logic flow to determine the optimal synthetic route.

Decision_Tree Start Target: Functionalized Azabicycle Check_Strain Is the Ring System Highly Strained? (e.g., ABB, Aziridine) Start->Check_Strain High_Strain Yes: High Strain Check_Strain->High_Strain Strain > 40 kcal/mol Low_Strain No: Stable Core (e.g., Tropane, Quinuclidine) Check_Strain->Low_Strain Strain < 20 kcal/mol Strain_Release Strategy: Strain-Release (Nucleophilic Opening) High_Strain->Strain_Release Check_Position Desired Substitution Position? Low_Strain->Check_Position Bridgehead Bridgehead (C1/C5) Check_Position->Bridgehead Periphery Periphery (C2/C3) Check_Position->Periphery Radical Strategy: Radical C-H Activation (Minisci / Photoredox) Bridgehead->Radical Lithiation Strategy: Directed Lithiation (DoM via N-Boc/N-CO2R) Periphery->Lithiation

Figure 2: Strategic decision tree for selecting functionalization methodologies based on ring strain and regiochemistry.

References

  • Aggarwal, V. K., et al. (2021).[1] "Strain-Release-Driven Reactivity of Azabicyclo[1.1.0]butanes." Angewandte Chemie International Edition. [Link]

  • Luisi, R., Kappe, C. O., et al. (2021).[2] "Telescoped Continuous Flow Generation and Functionalization of Azabicyclo[1.1.0]butyl Lithium." Chemistry – A European Journal. [Link]

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. [Link]

  • Baran, P. S., et al. (2016). "Strain-Release Amination." Science. [Link]

Sources

Methodological & Application

Application Note: Precision Engineering of Peptidomimetics using Azabicyclo[2.2.1]heptane-3-carboxylic Acid

[1]

Executive Summary

The incorporation of conformationally constrained amino acids is a pivotal strategy in modern drug design to overcome the pharmacokinetic limitations of native peptides. 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (Abhc) represents a "privileged scaffold" in this domain.[1] By bridging the pyrrolidine ring of proline with a methylene group, Abhc rigidly locks the



This guide provides a comprehensive technical workflow for utilizing Abhc in peptidomimetic design, covering stereochemical selection, solid-phase peptide synthesis (SPPS) protocols, and structural validation.[2][1] It is grounded in the successful application of this scaffold in FDA-approved therapeutics like Ledipasvir (HCV NS5A inhibitor).[2]

Scientific Foundation: The "Conformational Lock"

Structural Mechanics

Native Proline restricts the


21
  • Rigidification: The bridge creates a steric block that severely limits the rotation of the N-C

    
     and C
    
    
    -C=O bonds.
  • Stereochemical Control:

    • Exo-isomer (1R, 3S, 4S): Typically induces Type II

      
      -turns .[2] This is the configuration found in Ledipasvir.
      
    • Endo-isomer: Often favors Type I

      
      -turns  or twisted geometries depending on adjacent residues.[2]
      
  • Lipophilicity: The additional methylene bridge increases the logP compared to proline, potentially improving membrane permeability.[2]

Comparative Metrics
FeatureL-Proline(1R, 3S, 4S)-AbhcImpact on Drug Design
Ring System Pyrrolidine (Monocyclic)Azabicyclo[2.2.1]heptane (Bicyclic)Enhanced metabolic stability against proteases.[2][1]

Angle
~ -60° (Restricted)~ -60° (Locked)Pre-organization of bioactive conformation.[2]

Angle
Flexible (-45° to +135°)Restricted (Narrow range)Reduces entropic penalty upon receptor binding.[2][1]
Cis/Trans Amide Cis/Trans equilibriumStrongly favors Trans (typically)Reduces conformational heterogeneity in solution.[2][1]

Visualizing the Design Workflow

The following diagram outlines the decision matrix for incorporating Abhc into a peptide sequence.

Abhc_WorkflowStartTarget Peptide SequenceAnalysisIdentify Proline/Turn RegionsStart->AnalysisSelectionSelect Stereoisomer(Exo vs Endo)Analysis->Selection Type II Turn? -> Exo Type I Turn? -> EndoSynthesisSPPS Coupling(HATU/HOAt)Selection->Synthesis Steric Bulk MgmtValidationNMR/CD Analysis(Confirm Turn)Synthesis->ValidationValidation->Start Iterative Optimization

Figure 1: Decision matrix for integrating Azabicyclo[2.2.1]heptane-3-carboxylic acid into peptide drug candidates.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: Abhc is a secondary amine with significant steric bulk around the nitrogen.[2] Standard coupling protocols (e.g., HBTU/DIEA) often result in incomplete coupling or deletion sequences.[2] This protocol utilizes HATU/HOAt , the "gold standard" for hindered couplings.

Reagents:

  • Resin: 2-Chlorotrityl chloride (2-CTC) or Rink Amide (depending on C-term).[2][1]

  • Amino Acid: Fmoc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (Fmoc-Abhc-OH).[2][1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell resin in DCM for 30 min.

    • Wash with DMF (3 x 1 min).[2][3]

  • Coupling of Fmoc-Abhc-OH (The "Easy" Side):

    • Note: Coupling the Abhc carboxyl group to the N-terminus of the resin-bound peptide is generally straightforward.

    • Dissolve Fmoc-Abhc-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in anhydrous DMF.

    • Add DIPEA (6.0 eq) to activate.

    • Add solution to resin immediately.[2]

    • Reaction Time: Shake for 2 hours at Room Temperature (RT).

    • Monitoring: Perform Chloranil test (secondary amines do not react with Kaiser test).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Critical: Wash extensively (5 x DMF, 5 x DCM) to remove all piperidine.[2] Residual secondary amine from piperidine can compete in the next difficult coupling step.

  • Coupling TO the Abhc Amine (The "Hard" Side):

    • Challenge: The bridgehead methylene (C1) creates steric hindrance shielding the secondary nitrogen (N2).

    • Activation: Dissolve the next Fmoc-Amino Acid (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in minimal DMF.

    • Add DIPEA (8.0 eq).

    • Double Coupling (Mandatory):

      • Cycle 1: 3 hours at RT. Drain.

      • Cycle 2: Fresh reagents, 3 hours at RT (or overnight).

    • Optional: Microwave assistance (75°C, 25W, 10 min) significantly improves yield if available.[2]

  • Cleavage:

    • Standard TFA cocktail (TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours.

Protocol B: Structural Validation via NMR

Rationale: To verify the conformational lock, you must observe specific Nuclear Overhauser Effects (NOEs).

  • Sample Prep: Dissolve 2-5 mg of purified peptide in 600

    
    L of DMSO-d6 or D2O.
    
  • 1D Proton: Look for the distinct bridgehead proton (H1) signal, typically a broad singlet or doublet around 4.0–4.5 ppm (depending on environment).[2][1]

  • ROESY/NOESY Experiments:

    • Cis/Trans Check: Examine correlations between the Abhc H

      
       (H3) and the H
      
      
      of the preceding residue (
      
      
      ).
      • Strong

        
         (Abhc has no 
        
        
        , so look for bridge protons) indicates trans.[2]
      • Strong

        
         indicates cis.[2]
        
    • Turn Verification: Look for

      
       or 
      
      
      correlations characteristic of
      
      
      -turns.

Case Study: Ledipasvir (HCV NS5A Inhibitor)[1][4][5]

Context: Ledipasvir contains two peptidomimetic regions.[2] One utilizes the (1R, 3S, 4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold.[2][4]

Mechanism of Action: The Abhc moiety serves as a proline surrogate that:

  • Optimizes Potency: The bridge locks the inhibitor into a conformation that perfectly complements the NS5A dimer interface.[2]

  • Increases Metabolic Stability: The bicyclic system is resistant to prolyl oligopeptidases that typically degrade proline-rich sequences.[2]

Data Summary (Reconstructed from Literature): | Compound Variant | NS5A EC50 (nM) | Metabolic Half-life (

Native ProlineAbhc Analogue (Ledipasvir)0.03 nM> 120 min21

Interpretation: The rigidification provided by Abhc resulted in a >100-fold increase in potency and significant stabilization against metabolic degradation.[2]

References

  • Design and Synthesis of 3CLpro Inhibitors: Title: Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2.[2] Source: PubMed Central / Acta Pharmaceutica Sinica B. URL:[Link]

  • Thrombin Inhibitor Application: Title: 7-Azabicycloheptane carboxylic acid: a proline replacement in a boroarginine thrombin inhibitor.[2][5] Source: Organic Letters (ACS). URL:[Link]

  • DPP-4 Inhibitor Design (Neogliptin): Title: Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4.[2][1][6] Source: MDPI Molecules. URL:[Link]

  • Solid Phase Synthesis Context: Title: Solid-phase peptide synthesis (Review). Source: CSIC.[7] URL:[Link]

Using Azabicyclo[2.2.1]heptane-3-carboxylic acid to study receptor interactions.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Receptor Mapping using Azabicyclo[2.2.1]heptane-3-carboxylic Acid

Executive Summary

In the study of receptor-ligand interactions, the flexibility of linear peptides often obscures the precise bioactive conformation required for high-affinity binding.[1] 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (Ahc) serves as a critical tool in medicinal chemistry as a rigid, bicyclic surrogate for proline.[1] By incorporating Ahc into peptide ligands, researchers can "freeze" specific backbone torsional angles (


 and 

), effectively locking the molecule into a defined shape. This application note details the methodology for using Ahc to map receptor binding pockets, focusing on solid-phase synthesis incorporation and competitive binding analysis.

Chemical Foundation & Mechanism

2.1 The "Proline-Plus" Scaffold While proline is the only natural amino acid that restricts backbone conformation due to its pyrrolidine ring, it still retains significant flexibility (envelope puckering). Ahc introduces a methylene bridge across the pyrrolidine ring (C1 to C4), creating a [2.2.1] bicyclic system.

  • Structural Consequence: This bridge rigidly fixes the ring pucker, drastically limiting the available conformational space.

  • Stereochemical Control: Ahc exists in distinct stereoisomers (exo/endo). The (1R, 3S, 4S) isomer is frequently used to mimic L-proline but with enhanced rigidity, forcing the peptide backbone into specific turn geometries (e.g.,

    
    -turns).
    

2.2 Mechanism of Action in Receptor Studies When a flexible ligand binds to a receptor, it pays an "entropy penalty" to adopt the required shape. Pre-organizing the ligand using Ahc eliminates this penalty.

  • If affinity increases (

    
     decreases):  The constrained shape matches the receptor's bioactive pocket.
    
  • If affinity decreases: The constraint sterically clashes with the receptor, mapping the "forbidden" zones of the binding site.

Experimental Workflow: The Conformational Lock Strategy

The following diagram illustrates the logical flow of using Ahc to interrogate a receptor binding site.

G cluster_0 Phase 1: Design cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Interrogation Flexible_Ligand Native Flexible Ligand (High Entropy) Ahc_Substitution Ahc Incorporation (Proline Scan) Flexible_Ligand->Ahc_Substitution Identify Pro residues SPPS Fmoc-SPPS Coupling (HATU/HOAt) Ahc_Substitution->SPPS Select Stereoisomer Cleavage TFA Cleavage & HPLC Purification SPPS->Cleavage Binding_Assay Competitive Binding (Radioligand/FP) Cleavage->Binding_Assay Pure Analog Data_Analysis Thermodynamic Analysis (Delta G / Ki) Binding_Assay->Data_Analysis Data_Analysis->Flexible_Ligand Refine Model

Figure 1: The "Conformational Lock" workflow for mapping receptor pockets using Ahc analogs.

Detailed Protocol: Incorporation & Analysis

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Ahc

Rationale: Ahc is sterically bulky. Standard coupling protocols often fail, leading to deletion sequences. This protocol uses high-efficiency coupling reagents to ensure incorporation.

Materials:

  • Fmoc-Ahc-OH (Stereochemically pure, e.g., (1R,3S,4S)).

  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Resin Swelling: Swell 100 mg resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (The Critical Step):

    • Dissolve Fmoc-Ahc-OH (3 eq) and HATU (2.9 eq) in minimum DMF.

    • Add HOAt (3 eq) to suppress racemization and improve kinetics.

    • Add DIPEA (6 eq) immediately before adding to resin.

    • Note: Pre-activation should not exceed 30 seconds to prevent side reactions.

  • Coupling: Shake at room temperature for 2–4 hours . (Standard amino acids take 45 min; Ahc requires extended time due to steric hindrance).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to ensure reaction completion.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Competitive Receptor Binding Assay

Rationale: To quantify the affinity shift caused by the Ahc constraint.

System: Example using a GPCR (e.g., Melanocortin or Opioid receptor) expressed in HEK293 membranes.

  • Preparation:

    • Prepare membrane homogenates in Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Ligand: Native peptide (Control) and Ahc-analogs (Test).

    • Radioligand:

      
      I-labeled standard agonist.
      
  • Incubation:

    • In a 96-well plate, add:

      • 25

        
        L Assay Buffer.
        
      • 25

        
        L Test Compound (concentration range 
        
        
        
        to
        
        
        M).
      • 25

        
        L Radioligand (~0.1 nM final).
        
      • 125

        
        L Membrane suspension (20 
        
        
        
        g protein/well).
    • Incubate at 25°C for 90 minutes.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash

      
       with ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity (CPM) via scintillation counting.

    • Calculate

      
       using non-linear regression (One-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Data Interpretation & Case Studies

The power of Ahc lies in the comparative analysis between the native ligand and the rigid analog.

Table 1: Interpreting Affinity Shifts (


) 
ObservationThermodynamic ImplicationStructural Conclusion

(Ahc)


(Native)
Entropy gain; Bioactive conformation locked.[1]The Ahc scaffold perfectly mimics the bound state. The receptor pocket requires this specific turn geometry.

(Ahc)


(Native)
Isoenergetic substitution.The receptor tolerates the bulk, but the constraint does not provide significant entropic advantage.

(Ahc)


(Native)
Steric clash or conformational mismatch.The rigid bridge hits a receptor wall, or the bioactive conformation requires a backbone angle forbidden by Ahc.
Real-World Application: HCV NS5A Inhibition

One of the most successful applications of this scaffold is in the drug Ledipasvir (Harvoni).[1]

  • Target: Hepatitis C Virus NS5A protein.

  • Role of Ahc: The 2-azabicyclo[2.2.1]heptane scaffold was used to link two imidazole pharmacophores.

  • Outcome: The rigid scaffold positioned the two effector groups at the precise distance and angle to span the NS5A dimer interface, resulting in picomolar potency. This validates Ahc as not just a probe, but a viable drug fragment.

References

  • Synthesis and Application in HCV

    • Title: Discovery of Ledipasvir (GS-5885)
    • Source: Journal of Medicinal Chemistry (2014).[2]

    • URL:[Link]

  • Peptidomimetic Design Principles

    • Title: Conformationally Constrained Amino Acids in Peptidomimetics.[3][4][5]

    • Source: Chemical Reviews (2003).
    • URL:[Link]

  • Thrombin Inhibitor Studies (7-azabicyclo variant)

    • Title: 7-Azabicycloheptane carboxylic acid: a proline replacement in a boroarginine thrombin inhibitor.[6]

    • Source: Organic Letters (1999).[6]

    • URL:[Link]

  • General Synthesis of Ahc

    • Title: An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.[7]

    • Source: Tetrahedron: Asymmetry (2002).[7]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Azabicyclo[2.2.1]heptane-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization & Troubleshooting Guide

Ticket ID: AZ-221-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

User Advisory: This guide primarily addresses the synthesis of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid (a conformationally restricted proline surrogate). Note: If you are synthesizing the 7-aza isomer (Epibatidine scaffold) or the 1-aza isomer, please refer to the "Variant Disambiguation" section at the end of this document, as the synthetic logic differs fundamentally.

The Core Challenge: The synthesis of this bridged bicyclic amino acid typically suffers from two main yield-killing bottlenecks:

  • Diastereomeric dilution during the Diels-Alder cycloaddition.

  • Purification losses due to the high water solubility (zwitterionic nature) of the final amino acid, rendering standard aqueous workups ineffective.

The Solution Strategy: We advocate shifting from the traditional "purify-at-every-step" approach to a telescoped (one-pot) hydrogenation protocol followed by salt crystallization. This method, validated by scale-up studies, can double effective yields by eliminating flash chromatography.

Critical Workflow: The "Chromatography-Free" Protocol

The following workflow visualizes the optimized route using the Chiral Imine Diels-Alder strategy. This pathway prioritizes enantiomeric excess (


) and bulk recovery over intermediate isolation.

SynthesisWorkflow cluster_0 Yield Trap: Chromatography Start Start: Ethyl Glyoxylate + (S)-(-)-1-Phenylethylamine Imine Intermediate: Chiral Imine Formation (In Situ Generation) Start->Imine Dehydration (MS 4Å) DA_Rxn Step 1: Aza-Diels-Alder (+ Cyclopentadiene, TFA, BF3·Et2O, -70°C) Imine->DA_Rxn Critical Stereocontrol Adduct Crude Adduct (Do Not Isolate) Mixture of exo/endo diastereomers DA_Rxn->Adduct Yield Point: Avoid Column Hydro Step 2: Global Hydrogenation (Pd/C, H2, 50 bar, EtOH) Adduct->Hydro Telescoped Process Evap Step 3: Solvent Exchange (Evaporate EtOH -> Add conc. HCl) Hydro->Evap Remove Catalyst Final Yield Recovery: Crystallization (Et2O/i-PrOH trituration) Evap->Final Precipitation of HCl Salt

Figure 1: Optimized workflow avoiding intermediate purification of the Diels-Alder adduct, a common source of material loss.

Troubleshooting Module: The Diels-Alder Reaction

Context: This step establishes the bicyclic core. The reaction involves an electron-deficient imine (dienophile) and cyclopentadiene (diene).

Issue A: Low Diastereoselectivity (exo/endo ratio)
  • Symptom: NMR shows a complex mixture of isomers; yield of the desired exo-isomer is <40%.

  • Root Cause: Insufficient Lewis Acid activation or temperature drift. The reaction relies on kinetic control to favor the exo-adduct (via the endo-transition state relative to the auxiliary).

  • Corrective Action:

    • Temperature Lock: Ensure the reaction is maintained strictly at -70°C to -60°C . Warmer temperatures (-20°C) favor thermodynamic equilibration, eroding selectivity.

    • Dual Activation: Use a protic/Lewis acid combination. The protocol by aggressive cooling with TFA (1.1 eq) and BF3·Et2O (1.1 eq) is superior to Lewis acids alone [1].

    • Order of Addition: Pre-complex the imine with the Lewis Acid for 15 minutes before adding cyclopentadiene.

Issue B: Polymerization of Diene (Gummy Residue)
  • Symptom: Reaction mixture turns viscous/dark; low conversion of imine.

  • Root Cause: Cyclopentadiene (Cp) dimerization or acid-catalyzed polymerization.

  • Corrective Action:

    • Fresh Cracking: Cp dimerizes at room temperature. You must crack dicyclopentadiene immediately before use. Store at -78°C if holding for >1 hour.

    • Dilution: Ensure the concentration of the diene is not excessive. Slow addition of Cp to the cold imine complex helps prevent local hotspots that trigger polymerization.

Troubleshooting Module: Hydrogenation & Isolation

Context: This step performs three tasks simultaneously: reduces the alkene, cleaves the chiral auxiliary (phenylethyl group), and removes the benzyl ester (if used).

Issue C: Incomplete Cleavage of the Chiral Auxiliary
  • Symptom: Mass spec shows M+104 peaks (retention of phenylethyl group).

  • Root Cause: Catalyst poisoning or insufficient hydrogen pressure. Steric bulk of the bridgehead can hinder the catalyst approach.[1]

  • Corrective Action:

    • Pressure Boost: Standard balloons (1 atm) are often insufficient for the N-debenzylation in this bridged system. Use a Parr shaker or autoclave at 50 bar (approx. 725 psi) [1].

    • Catalyst Load: Increase Pd/C loading to 10% w/w.

    • Solvent Switch: If using MeOH, switch to EtOH or AcOH . Acetic acid often accelerates amine deprotection.

Issue D: Zero Yield after Aqueous Workup
  • Symptom: Reaction went well (TLC/LCMS), but after extraction, the flask is empty.

  • Root Cause: The product is an amino acid (zwitterion). It is extremely water-soluble and will remain in the aqueous phase during DCM/EtOAc extractions.

  • Corrective Action:

    • Stop Extracting: Do not perform a liquid-liquid extraction.

    • The "Salt Crash" Method: Filter the Pd/C catalyst. Evaporate the alcoholic solvent.[2] Dissolve the residue in a minimum amount of conc. HCl to form the hydrochloride salt. Evaporate to dryness.

    • Trituration: Add Et2O/i-PrOH (5:1) to the gummy residue and stir vigorously. The product should crystallize as a white solid [1].

Data & Specifications

Comparative Yield Analysis: Chromatographic vs. Telescoped Route

ParameterTraditional Route (Chromatography)Optimized Route (Telescoped)
Intermediate Isolation Yes (Diels-Alder Adduct)No (Direct Hydrogenation)
Purification Method Flash Column (Silica)Crystallization (HCl Salt)
Total Time 4-5 Days2 Days
Overall Yield 15 - 25%32 - 45%
Scalability < 1g (Column limits)> 50g (Reactor limited)
Reference [2][1]

Frequently Asked Questions (FAQ)

Q: Can I use the N-Boc-pyrrole Diels-Alder route instead? A: Yes, reacting N-Boc-pyrrole with acetylenic dienophiles is a known route. However, it requires high pressure or specific catalysts to overcome the aromaticity of pyrrole. The yield is often lower due to the formation of "7-aza" byproducts or retro-Diels-Alder issues upon heating. The imine route (described above) is generally more robust for the 3-carboxylic acid specifically.

Q: My final product is hygroscopic and sticky. How do I handle it? A: The hydrochloride salt of azabicyclo[2.2.1]heptane-3-carboxylic acid is hygroscopic.

  • Immediate Fix: Dry under high vacuum (0.1 mbar) over P2O5 for 24 hours.

  • Storage: Store in a desiccator at -20°C.

  • Usage: If used for peptide coupling, consider converting it to the Fmoc-protected derivative immediately, which is a stable solid.

Q: I need the 7-azabicyclo[2.2.1] isomer, not the 2-aza. Does this guide apply? A: No. The 7-aza synthesis typically utilizes Danishefsky’s diene reacting with methyl 2-benzamidoacrylate , followed by a base-promoted transannular displacement [3]. The chemistry is fundamentally different.

References

  • Gellman, S. H., et al. (2002).[3] "A facile multigram scale preparation of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid via stereoselective synthesis of the corresponding α-amino ester hydrochloride." Tetrahedron: Asymmetry, 13(3), 229-233.

  • Mellor, J. M., & Andersson, P. (1991). "A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form." Journal of the Chemical Society, Perkin Transactions 1, 1991, 261-262.

  • Avenoza, A., et al. (2001). "New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid." Tetrahedron, 57(25), 5445-5451.

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). The synthesis involves hazardous reagents (TFA, BF3·Et2O, pressurized Hydrogen). Always consult MSDS before experimentation.

Sources

Stability issues of Azabicyclo[2.2.1]heptane-3-carboxylic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azabicyclo[2.2.1]heptane-3-carboxylic acid (often referred to as methanoproline or Ahc ) is a conformationally constrained proline analog. Its rigid bicyclic skeleton is invaluable for locking peptide backbones into specific secondary structures (e.g.,


-turns). However, this same rigidity introduces unique stability challenges distinct from standard amino acids.

The Critical Stability Matrix:

  • Stereochemical Stability: High Risk. The C3

    
    -proton is susceptible to abstraction during activation, leading to rapid epimerization (exo/endo scrambling).
    
  • Chemical Stability: Moderate. The bicyclic bridge is stable to standard TFA/HCl deprotection, but the molecule is prone to diketopiperazine (DKP) formation when located at the C-terminus.

  • Coupling Stability: Low. The secondary amine is sterically hindered, often leading to incomplete coupling and subsequent deletion sequences if not monitored.[1]

Module 1: Stereochemical Integrity (The Epimerization Risk)

The most frequent "instability" reported by users is not decomposition, but epimerization . The C3 position is a chiral center. During carboxyl activation (coupling), the formation of an oxazolone intermediate is highly favored due to the ring strain, facilitating the loss of chiral purity.

Mechanism of Failure

When activating the carboxylic acid (especially with carbodiimides like DIC), the carbonyl oxygen attacks the amide backbone, forming an oxazolone. The C3 proton becomes acidic. Base-mediated abstraction leads to a planar enolate, destroying the stereocenter. Upon re-protonation, the thermodynamically favored isomer (often endo) may dominate over the desired kinetic product.

Protocol: Minimizing Epimerization

Recommendation: Avoid standard carbodiimide coupling (DIC/HOBt) for this residue. Use phosphonium or uronium salts with non-nucleophilic bases.

Optimized Coupling Workflow:

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: Collidine or TMP (2,4,6-Trimethylpyridine). Avoid DIPEA/NMM if possible, as they are more likely to cause base-catalyzed epimerization.

  • Pre-activation: 0 minutes. Mix and add immediately to the resin/amine.

  • Temperature:

    
     to Room Temperature. Never heat this coupling step.
    
Visualization: Troubleshooting Epimerization

EpimerizationControl Start Issue: Double Peaks in HPLC (Suspected Epimerization) CheckBase Check Base Used in Coupling Start->CheckBase BaseType Was DIPEA or NMM used? CheckBase->BaseType SwitchBase Switch to Collidine or TMP (Weaker bases reduce C3-H abstraction) BaseType->SwitchBase Yes CheckReagent Check Coupling Reagent BaseType->CheckReagent No ReagentType Was DIC/HOBt used? CheckReagent->ReagentType SwitchReagent Switch to HATU/HOAt (Faster kinetics outcompete racemization) ReagentType->SwitchReagent Yes CheckSeq Is Azabicyclo residue at C-Terminus? ReagentType->CheckSeq No DKPRisk High Risk of DKP Formation (See Module 2) CheckSeq->DKPRisk Yes

Caption: Decision tree for diagnosing and resolving stereochemical loss during coupling.

Module 2: Chemical Stability & Diketopiperazine (DKP) Formation

The 2-azabicyclo[2.2.1]heptane system is prone to intramolecular cyclization when it is the second residue from the N-terminus or when esterified at the C-terminus.

The DKP Trap

Because the nitrogen is part of a rigid bicycle, it exists in a cis-like conformation relative to the carbonyl more often than linear amino acids. This pre-organization lowers the entropic barrier for the N-terminal amine to attack the C-terminal ester, ejecting the resin (or protecting group) and forming a stable diketopiperazine.

Symptoms:

  • Sudden loss of peptide chain during Fmoc deprotection of the next amino acid.

  • Mass spec shows a dominant peak corresponding to the [Dipeptide - H2O].

Prevention Protocol:

Variable Standard Condition Required Condition for Azabicyclo
Resin Choice Wang or Rink Amide 2-Chlorotrityl (2-Cl-Trt) or Trityl
Reasoning Standard linkers are stable, but DKP forms too fast. Steric bulk of Trityl prevents the "back-biting" attack required for DKP.
Fmoc Deprotection 20% Piperidine/DMF (20 min) 20% Piperidine/DMF (2 x 3 min)

| Coupling Next AA | Standard | Rapid, high-concentration coupling immediately after deprotection. |

Module 3: Storage and Handling

Hygroscopicity and Hydrolysis

Azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives (especially HCl salts) are hygroscopic .

  • Stability Issue: Absorption of atmospheric water does not degrade the ring, but it alters the stoichiometry for coupling, leading to under-dosing.

  • Solution: Store in a desiccator at

    
    . Allow the vial to warm to room temperature before opening to prevent condensation.
    
Solubility Profile

Users often mistake "insolubility" for "decomposition."

  • Free Acid (Zwitterion): Poorly soluble in DCM and Ether. Moderately soluble in water/methanol.

  • N-Boc/Fmoc Protected: Soluble in DCM, DMF, EtOAc.

  • Troubleshooting: If the free amino acid precipitates during aqueous workup, the pH is likely near the isoelectric point (pI ~6.0-6.5). Adjust pH to <2 or >9 to solubilize.

FAQ: Troubleshooting Guide

Q1: I am seeing low yields when coupling to the nitrogen of the azabicyclo ring (acylation). Is the molecule degrading? A: Likely not degrading. The issue is steric hindrance . The bridgehead methylene (C7) shields the nitrogen.

  • Fix: Use "Magic Mix" conditions: HATU + HOAt (1:1) at

    
     (microwave assisted if available, max 10 mins). Double couple.
    

Q2: My NMR shows two sets of peaks for the purified N-Boc-Azabicyclo acid. Is it impure? A: Not necessarily. Constrained bicyclic carbamates often exhibit rotamers (cis/trans isomers around the N-Boc bond) that exchange slowly on the NMR timescale.

  • Verification: Run the NMR at

    
    . If the peaks coalesce into single sharp signals, it is pure. If they remain distinct, you have epimers (exo/endo mixture).
    

Q3: Can I use the acid chloride method for activation? A: Do not use. Generating the acid chloride (e.g., with SOCl2) creates highly acidic conditions and a super-activated carbonyl that guarantees significant epimerization at C3. Stick to HATU or mixed anhydrides (IBCF) at low temperatures.

References

  • Synthesis and Epimerization Risks

    • Han, W., & Pelletier, J. C. (2025).[2] Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. BenchChem. Retrieved from (General principles of proline analog racemization).

  • Structural Data & Properties

    • National Institute of Standards and Technology (NIST). (2025).[1][2][3] 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester.[4] NIST Chemistry WebBook. Retrieved from

  • Synthesis of Enantiopure Variants

    • Cottrell, I. F., et al. (1991).[5] A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1.

  • Application in Drug Design (Stability Context)

    • ChemicalBook. (2026). (3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Properties. Retrieved from (Data on Ledipasvir intermediates).

  • DKP Formation Mechanisms

    • Griehl, C., & Kolbe, A. (2017).[6] A mechanochemical approach to access the proline–proline diketopiperazine framework. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Diastereocontrol & Scalability Target Scaffold: 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (Conformationally Restricted Proline)

Executive Summary & Scaffold Architecture

The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold is a high-value "proline surrogate." By bridging the pyrrolidine ring, you lock the nitrogen lone pair and the carboxylate vector, rigidly defining the


 and 

torsion angles in peptide mimetics.

The Critical Challenge: The synthesis hinges on establishing three contiguous stereocenters (C1, C3, C4). The primary failure mode is not yield, but diastereomeric erosion —specifically the ratio of endo (kinetic) to exo (thermodynamic) isomers during the ring-forming step, and subsequent epimerization at C3 during deprotection.

This guide troubleshoots the two dominant synthetic routes:

  • The Aza-Diels-Alder (Grieco/Danishefsky) Route: High convergence, but prone to endo/exo selectivity issues.

  • The Intramolecular Cyclization Route: High stereofidelity, but prone to low yields and difficult purifications.

Diagnostic Workflow: The Aza-Diels-Alder Route

This is the industry-standard route for scale-up. It involves the [4+2] cycloaddition of an imine (generated in situ or pre-formed) with cyclopentadiene.

Diagram 1: The Stereocontrol Decision Matrix

AzaDielsAlder Start Imine + Cyclopentadiene Reaction Aza-Diels-Alder (Cycloaddition) Start->Reaction Endo Endo Isomer (Kinetic Product) Reaction->Endo Low Temp (-78°C) Lewis Acid (BF3/Sc(OTf)3) Exo Exo Isomer (Thermodynamic Product) Reaction->Exo High Temp (>0°C) No Catalyst Hydrogenation Pd/C Hydrogenation Endo->Hydrogenation Exo->Hydrogenation Hydrolysis Ester Hydrolysis Hydrogenation->Hydrolysis Final Target Acid Hydrolysis->Final Avoid C3 Epimerization

Caption: Stereochemical divergence in the Aza-Diels-Alder sequence. Control is exerted primarily at the cycloaddition temperature and Lewis Acid selection.

Troubleshooting Guide: The Cycloaddition Step

Issue 1: "I am getting a 1:1 mixture of Endo/Exo isomers."

  • Root Cause: Lack of kinetic control. The endo transition state is favored by secondary orbital interactions (Alder's Rule), but the exo product is thermodynamically more stable due to less steric congestion. Running the reaction at room temperature allows the system to equilibrate to the exo form.

  • Corrective Protocol:

    • Temperature Drop: Cool the reaction to -78°C .

    • Lewis Acid Activation: Use a Lewis Acid to lower the LUMO of the imine (dienophile), accelerating the reaction at low temperatures where the endo pathway is locked in.

    • Catalyst Selection:

      • Standard:BF₃·OEt₂ (1.0 equiv).

      • High Selectivity:[1]Sc(OTf)₃ or Yb(OTf)₃ (10-20 mol%) in MeCN or CH₂Cl₂ often yields >90:10 endo:exo ratios [1].

    • Chiral Auxiliaries: If using a chiral amine (e.g., (S)-(-)-1-phenylethylamine) to form the imine, the steric bulk of the auxiliary also directs the facial selectivity.

Issue 2: "The reaction stalls or yields are <40%."

  • Root Cause: Imine instability. The imine formed from ethyl glyoxylate and an amine is moisture-sensitive and prone to polymerization.

  • Corrective Protocol:

    • In-Situ Generation: Do not isolate the imine. Mix the amine and glyoxylate in the presence of molecular sieves (4Å) for 30 mins, then cool and add the Lewis Acid and Cyclopentadiene immediately.

    • Fresh Cyclopentadiene: Cp dimerizes to dicyclopentadiene at room temperature. You must crack the dicyclopentadiene immediately before use. If your Cp is >4 hours old, your stoichiometry is wrong.

Diagnostic Workflow: The C3-Epimerization Trap

The most insidious failure mode occurs after you have successfully built the ring. The C3 proton (alpha to the carboxylate) is acidic. The bicyclic ring strain makes the C3 center highly susceptible to inversion under basic conditions.

Table 1: Hydrolysis Conditions & Stereochemical Integrity
ConditionReagentTemperatureRisk LevelOutcome
Aggressive Base NaOH / MeOHRefluxCRITICAL Complete racemization at C3 (Thermodynamic mix).
Mild Base LiOH / THF / H₂O0°C to RTModerate Minor epimerization (<5%) if monitored closely.
Acidic Hydrolysis 6N HClRefluxLow Preserves stereochemistry (Kinetic stability).
Enzymatic Pig Liver EsterasepH 7 bufferZero Perfect retention, but slow kinetics.
Troubleshooting Guide: Ester Hydrolysis

Issue 3: "My NMR shows a single isomer after hydrogenation, but two isomers after saponification."

  • Root Cause: Base-catalyzed epimerization. You likely used NaOH or KOH at room temperature or higher. The endo-carboxylate is sterically crowded; the base facilitates proton abstraction/re-protonation to the less hindered exo-carboxylate.

  • Corrective Protocol (The "Acid Fix"):

    • Switch to Acidic Hydrolysis .

    • Protocol: Dissolve the ester in 6N HCl. Reflux for 4–6 hours. Concentrate in vacuo.

    • Why: The protonated amine (ammonium) in the ring inductively withdraws electron density, but the acidic medium prevents the formation of the enolate intermediate required for epimerization.

Issue 4: "I need to remove a chiral auxiliary (e.g., Phenylethyl group) without destroying the ring."

  • Root Cause: Hydrogenolysis conditions are too weak or catalyst is poisoned.

  • Corrective Protocol:

    • Use Pd(OH)₂/C (Pearlman's Catalyst) instead of standard Pd/C.

    • Add a proton source (e.g., 1 eq. HCl or AcOH) to the hydrogenation vessel. The protonated amine is more easily debenzylated than the free amine.

    • Pressure: Increase H₂ pressure to 50–100 psi.

Advanced Purification & Analysis

Separating the endo and exo diastereomers is difficult by flash chromatography due to their similar polarity.

Diagram 2: Purification Logic

Purification Crude Crude Mixture (Endo/Exo) Check Is ratio > 80:20? Crude->Check Crystallization Fractional Crystallization (Picrate or HCl salts) Check->Crystallization Yes (High Ratio) Column Flash Chromatography (Difficult Separation) Check->Column No (Low Ratio) Pure Pure Diastereomer Crystallization->Pure Recrystallize from EtOH/Et2O Column->Pure Slow Gradient (1% MeOH steps)

Caption: Purification strategy based on initial diastereomeric ratio. Crystallization is preferred for scale.

Technique: The "Salt Break" If chromatography fails:

  • Convert the crude amino acid ester to its hydrochloride salt (HCl in Dioxane).

  • The endo-isomer salt is often significantly less soluble in Et₂O/EtOH mixtures than the exo-isomer.

  • Recrystallize until the minor isomer disappears by NMR.

Analytical Checkpoint (NMR):

  • Endo-isomer: The C3-H proton usually appears as a doublet of doublets with a smaller coupling constant to the bridgehead C4-H (due to the dihedral angle ~90° in the endo form, minimizing J-coupling according to Karplus).

  • Exo-isomer: The C3-H proton shows a larger coupling constant to the bridgehead.

References

  • Stella, L., et al. (2002).[2] "An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid." Tetrahedron: Asymmetry, 13(6), 647-652. Link

  • Waldmann, H. (1989). "Amino acid esters as chiral auxiliaries in Lewis acid catalyzed Diels-Alder reactions of imines." Liebigs Annalen der Chemie, 1989(3), 231-238. Link

  • Bailey, P. D., et al. (1991). "A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form." Journal of the Chemical Society, Perkin Transactions 1, 1337-1340. Link

  • MasterOrganicChemistry. (2018). "Endo vs Exo Selectivity in the Diels-Alder Reaction." Link

Disclaimer: This guide is intended for qualified research personnel. All protocols involve hazardous chemicals (cyclopentadiene, Lewis acids, high-pressure hydrogen). Standard PPE and fume hood usage are mandatory.

Sources

Technical Support Center: Strategies to Improve the Solubility of Azabicyclo[2.2.1]heptane-3-carboxylic Acid Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the conformationally constrained unnatural amino acid, Azabicyclo[2.2.1]heptane-3-carboxylic acid. The rigid bicyclic structure of this amino acid can significantly impact peptide folding and intermolecular interactions, often leading to poor solubility. This resource is designed to provide you with a systematic approach to overcoming these challenges in your experimental work.

I. Understanding the Solubility Challenge

Why do peptides containing Azabicyclo[2.2.1]heptane-3-carboxylic acid often have poor solubility?

The incorporation of Azabicyclo[2.2.1]heptane-3-carboxylic acid introduces a rigid, non-planar constraint into the peptide backbone. This rigidity can disrupt the formation of stable secondary structures that might otherwise aid in solvation. Furthermore, the bicyclic structure itself can increase the overall hydrophobicity of the peptide, leading to a higher propensity for aggregation and precipitation in aqueous solutions.[1][2] The interplay between conformational restriction and altered hydrophobicity is the primary driver of the solubility issues observed with these modified peptides.[3][4]

II. Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic workflow for tackling solubility issues with your Azabicyclo[2.2.1]heptane-3-carboxylic acid-containing peptide. It is recommended to start with the simplest and most benign methods before proceeding to more aggressive techniques.

My peptide is insoluble in aqueous buffers. What is the first step?

1. Initial Solubility Testing with a Small Aliquot:

Before attempting to dissolve your entire batch of peptide, it is crucial to perform solubility tests on a small amount to determine the optimal conditions without wasting valuable material.[5][6]

2. pH Adjustment:

The net charge of a peptide is a critical determinant of its solubility, with solubility generally being lowest at its isoelectric point (pI).[7][8]

  • For Basic Peptides: If your peptide has a net positive charge (a higher number of basic residues like Lys, Arg, His), attempt to dissolve it in a slightly acidic solution, such as 10% acetic acid, and then dilute it with your desired aqueous buffer.[9]

  • For Acidic Peptides: If your peptide has a net negative charge (a higher number of acidic residues like Asp, Glu), try dissolving it in a slightly basic solution, such as 0.1 M ammonium bicarbonate, before diluting with your buffer.[9]

3. Physical Dissolution Aids:

  • Sonication: This technique uses ultrasonic waves to break apart peptide aggregates and can significantly enhance the rate of dissolution.[5]

  • Vortexing: Vigorous mixing can also help to break up solid peptide particles and promote solubilization.[5]

  • Gentle Warming: In some cases, warming the solution to temperatures below 40°C can improve solubility. However, exercise caution to avoid thermal degradation of the peptide.[6]

G cluster_0 Initial Solubilization Attempts start Start with Small Aliquot ph_adjust pH Adjustment (Acidic/Basic) start->ph_adjust physical_aids Physical Aids (Sonication, Vortexing) ph_adjust->physical_aids

Caption: Initial steps for peptide solubilization.

What should I do if pH adjustment and physical methods are unsuccessful?

If your peptide remains insoluble, the next step is to employ organic co-solvents. These solvents can disrupt the hydrophobic interactions that lead to peptide aggregation.

1. Organic Co-solvents:

For peptides with significant hydrophobic character, the use of organic co-solvents is often necessary.[5][6][10]

  • Dimethyl Sulfoxide (DMSO): This is a common first choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[5][6]

  • Dimethylformamide (DMF): Another effective solvent for hydrophobic peptides.[5][6]

  • Acetonitrile (ACN): Can be used, but is often more volatile than DMSO or DMF.[5][6]

  • Isopropanol or Ethanol: May also be effective for some peptides.[5]

Protocol for Using Organic Co-solvents:

  • Start by dissolving the peptide in a minimal amount of the chosen organic solvent.

  • Once fully dissolved, slowly add the aqueous buffer to the peptide-solvent mixture dropwise while gently vortexing. This gradual dilution is critical to prevent the peptide from precipitating out of solution.

  • For most cell-based assays, the final concentration of DMSO should not exceed 1% (v/v) to avoid cellular toxicity.[5]

Caution: Avoid using DMSO with peptides containing methionine or cysteine, as it can oxidize the side chains.[5]

Are there more advanced strategies if my peptide is still not soluble?

For particularly challenging peptides, several advanced formulation and chemical modification strategies can be employed.

1. Formulation Additives:

  • Surfactants: Non-ionic surfactants like Tween 80 can aid in solubilizing hydrophobic peptides by forming micelles around them.[11]

  • Denaturing Agents: For highly aggregated peptides, strong denaturants like 6 M guanidine hydrochloride or 8 M urea can be used. However, these are generally incompatible with biological assays and may require subsequent removal.[8]

2. Chemical Modifications:

These strategies involve altering the peptide sequence itself to improve solubility. This is typically done prior to synthesis.

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method to increase the hydrophilicity and apparent molecular size of a peptide, thereby enhancing its solubility and in vivo circulation time.[7][12]

  • Addition of Solubilizing Tags: Attaching short, highly charged, or hydrophilic peptide sequences to the N- or C-terminus can significantly improve solubility.[13][14] These tags can sometimes be cleaved off after purification if necessary.

  • Site-Specific Modification with Small Molecules: Introducing small, charged molecules can also enhance solubility. For example, the attachment of betaine to the N-terminus has been shown to increase the solubility of aggregation-prone peptides.[15][16]

  • Amino Acid Substitution: If permissible for the peptide's activity, replacing a hydrophobic residue with a more polar or charged one can improve solubility.[1]

G cluster_1 Advanced Solubilization Strategies formulation Formulation Additives (Surfactants, Denaturants) chem_mod Chemical Modifications pegylation PEGylation chem_mod->pegylation tags Solubilizing Tags chem_mod->tags small_mol Small Molecule Conjugation chem_mod->small_mol aa_sub Amino Acid Substitution chem_mod->aa_sub

Caption: Advanced strategies for enhancing peptide solubility.

III. Frequently Asked Questions (FAQs)

Q1: How can I predict the solubility of my Azabicyclo[2.2.1]heptane-3-carboxylic acid peptide before synthesis?

While precise prediction is challenging, you can get a good estimate by considering the following:

  • Overall Hydrophobicity: Calculate the percentage of hydrophobic residues in your sequence. Peptides with over 50% hydrophobic amino acids are likely to require organic solvents for dissolution.[1][10]

  • Net Charge: Determine the theoretical net charge of your peptide at physiological pH (7.4). A higher net charge (either positive or negative) generally correlates with better aqueous solubility. Peptides with a net charge of zero at this pH (at their isoelectric point) are often least soluble.[5][7]

Q2: What is the best way to store my peptide solution once it is dissolved?

For optimal stability, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can lead to peptide degradation and aggregation.[2]

Q3: Can I use a turbidimetric solubility assay to quantify the solubility of my peptide?

Yes, a turbidimetric solubility assay (TSA) is a rapid and material-sparing method to determine the solubility of a peptide in various solvents.[10][17][18] This assay measures the turbidity of a solution as the peptide concentration increases, with the point of saturation appearing as a sharp increase in turbidity.

Q4: My peptide forms a gel in aqueous solution. What should I do?

Gel formation is common for peptides that can form extensive intermolecular hydrogen bonds.[6] To dissolve a gel, treat it as a highly hydrophobic peptide. Use a small amount of a strong organic solvent like DMSO or DMF to disrupt the gel structure, and then slowly dilute with your aqueous buffer.

Q5: Are there any specific considerations for purifying peptides containing Azabicyclo[2.2.1]heptane-3-carboxylic acid?

The increased hydrophobicity of these peptides can sometimes lead to aggregation during purification by reverse-phase HPLC. To mitigate this, consider using a lower-loading resin during solid-phase peptide synthesis (SPPS) to increase the distance between peptide chains.[19] Additionally, incorporating backbone-protecting groups during synthesis can prevent the formation of secondary structures that lead to aggregation.[19]

IV. Summary of Solubility Enhancement Strategies

StrategyMechanismApplicabilityKey Considerations
pH Adjustment Increases net charge, enhancing interaction with water.Peptides with ionizable side chains.Determine the peptide's pI for optimal pH selection.[7]
Organic Co-solvents Disrupts hydrophobic interactions and aggregation.Hydrophobic peptides.Final solvent concentration must be compatible with downstream assays.[5]
Physical Methods Breaks apart peptide aggregates.All peptides.Gentle warming should be done cautiously to avoid degradation.[6]
PEGylation Covalently attaches hydrophilic polymer chains.Pre-synthesis modification.Can alter the biological activity of the peptide.[12]
Solubilizing Tags Adds a hydrophilic peptide sequence.Pre-synthesis modification.May require cleavage after purification.[14]
Formulation Additives Surfactants form micelles; denaturants unfold aggregates.Highly insoluble or aggregated peptides.May not be compatible with all experimental systems.[8][11]

V. References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Zhang, L., & Tam, J. P. (2008). Increasing solubility of proteins and peptides by site-specific modification with betaine. Bioconjugate Chemistry, 19(6), 1253–1259.

  • ResearchGate. (n.d.). Popular strategies to solubilize peptides during CPS. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]

  • ACS Publications. (2008, May 23). Increasing Solubility of Proteins and Peptides by Site-Specific Modification with Betaine. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]

  • Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide solubility testing. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • PMC. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

  • ACS Publications. (2022, December 15). Effects of Conformational Constraint on Peptide Solubility Limits. Retrieved from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • PMC. (2022, November 30). Effects of Conformational Constraint on Peptide Solubility Limits. Retrieved from [Link]

  • ResearchGate. (2018, January 17). What is the solubility property of 7-azabicyclo [2.2.1] heptane? Retrieved from [Link]

Sources

Validation & Comparative

Azabicyclo[2.2.1]heptane-3-carboxylic acid vs. proline: a comparative analysis in peptides.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Azabicyclo[2.2.1]heptane-3-carboxylic acid (Ahc) versus the standard amino acid Proline (Pro) . It is designed for researchers in peptide chemistry and drug discovery who require precise conformational control and enhanced metabolic stability in peptidomimetics.

Executive Summary

Proline is unique among proteinogenic amino acids due to its cyclic structure, which restricts the backbone dihedral angle


 (phi). However, Proline retains significant flexibility in its ring puckering (C

-endo vs. C

-exo) and permits a substantial population of the cis-amide bond isomer (~20–30% in water).

Azabicyclo[2.2.1]heptane-3-carboxylic acid (Ahc) , often referred to as "methanoproline," introduces a methylene bridge between C1 and C4 (using norbornane numbering). This bridge effectively "freezes" the pyrrolidine ring into a rigid conformation.

  • Verdict: Ahc is the superior choice when proteolytic stability and defined secondary structure (trans-amide bias) are required.

  • Trade-off: Ahc abolishes the conformational plasticity often required for induced-fit receptor binding, potentially reducing affinity if the receptor requires the cis-isomer or ring flexibility.

Structural & Conformational Dynamics

The core difference lies in the "Conformational Lock" mechanism. Proline acts as a hinge; Ahc acts as a padlock.

Ring Puckering and Torsion Angles

In Proline, the five-membered ring constantly flips between endo and exo puckers. This flipping influences the backbone


 (psi) angle.
  • Proline: Flexible

    
     and 
    
    
    
    angles allow the ring to accommodate steric clashes.
  • Ahc: The [2.2.1] methylene bridge locks the ring into a specific geometry (typically a rigid boat/chair hybrid). This restricts the

    
     angle to a narrow range (approx. -60° to -75°) and severely limits the 
    
    
    
    angle range.
Cis/Trans Isomerization

The peptide bond preceding Proline exists in a measurable equilibrium between trans (favored) and cis (minor).

  • Proline:

    
     is small (~2.0 kcal/mol). Cis population 
    
    
    
    10–30%.
  • Ahc (Exo-isomer): The bridgehead proton at the C1 position creates significant steric bulk. In the cis conformation, this bulk clashes unfavorably with the preceding carbonyl oxygen. Consequently, Ahc strongly biases the equilibrium toward the trans-amide (>98%) , making it an excellent mimic for stabilizing bioactive trans-peptide conformations (e.g., Type II polyproline helices or extended strands).

Visualizing the "Steric Lock"

Conformational_Lock Proline Proline (Pro) Flexible Envelope Pucker_Eq Endo/Exo Equilibrium Proline->Pucker_Eq Allows Cis_Trans Cis/Trans (~30% Cis) Proline->Cis_Trans Permits Ahc Ahc (Bridged) Rigid [2.2.1] System Locked_Conf Locked Geometry (Single Well) Ahc->Locked_Conf Enforces Trans_Bias Trans-Amide Dominance (>98%) Ahc->Trans_Bias Steric Clash Function_Pro Induced Fit (Adaptable Binding) Pucker_Eq->Function_Pro Enables Function_Ahc Pre-organized (Entropy Reduced) Locked_Conf->Function_Ahc Increases Affinity (if match)

Figure 1: Decision logic for selecting Proline vs. Ahc based on conformational requirements.

Performance Comparison Data

The following data contrasts the physicochemical properties relevant to drug design.

FeatureL-Proline(1R,3S,4S)-Ahc (Exo)Impact on Peptide
Molecular Weight 115.13 g/mol 141.17 g/mol Slight mass increase.
LogP (Hydrophobicity) -2.54 (Hydrophilic)~0.5 (Est.)Ahc increases lipophilicity , improving membrane permeability.

(Phi) Angle
-65° (Flexible)-60° to -75° (Locked)Rigidifies backbone; reduces entropic penalty upon binding.
Cis-Amide % (

)
~20–30%< 2%Ahc destabilizes Type VI turns (which require cis).
Proteolytic Stability Low (cleaved by Prolyl endopeptidases)High The bridge prevents the protease "induced fit" mechanism.
Synthesis Cost Very LowHighAhc requires multi-step synthesis (e.g., via Vince lactam).

Experimental Protocols

Synthesis of Ahc (The Vince Lactam Route)

While Diels-Alder routes exist, the most scalable and enantioselective route utilizes the "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one).

Protocol Summary:

  • Starting Material: (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Protection: Boc-protection of the lactam nitrogen.

  • Hydrolysis/Opening: Basic hydrolysis opens the lactam ring to the amino acid.

  • Hydrogenation: Pd/C catalyzed hydrogenation reduces the C5-C6 alkene to the alkane (Ahc).

  • Recrystallization: Essential to remove diastereomers.

Solid Phase Peptide Synthesis (SPPS) Coupling Protocol

Ahc is sterically hindered at the secondary amine. Standard coupling (DIC/HOBt) often results in incomplete coupling or deletion sequences.

Recommended "Self-Validating" Protocol:

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Rationale: HATU/HOAt generates a highly reactive active ester that is less sensitive to steric hindrance than HOBt esters.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 20 min.

  • Activation (Pre-mix):

    • Dissolve Fmoc-Ahc-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

    • Add HOAt (3.0 eq) (Optional but recommended for difficult sequences).

    • Add DIPEA (6.0 eq).

    • Critical: Allow to activate for exactly 2 minutes (yellow color develops).

  • Coupling:

    • Add activated mixture to the resin.

    • Microwave Assistance (Optional): 75°C for 5 minutes (Power: 25W).

    • Room Temp: Shake for 2–4 hours (Standard Pro takes 45 min; Ahc requires extended time).

  • Monitoring (The Validation Step):

    • Perform a Chloranil Test (standard Kaiser test does not work on secondary amines like Pro/Ahc).

    • Result: Blue particles = Incomplete coupling (Repeat step 3). Colorless/Yellow = Complete.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Experimental Workflow Visualization

SPPS_Protocol Start Resin-AA-NH2 Activation Activate Fmoc-Ahc-OH (HATU/HOAt/DIPEA) 2 mins Start->Activation Coupling Coupling Reaction (4h RT or 5min @ 75°C) Activation->Coupling Test Chloranil Test (Secondary Amine Check) Coupling->Test Result_Fail Blue Beads (Incomplete) Test->Result_Fail Positive Result_Pass Yellow/Clear (Complete) Test->Result_Pass Negative Recouple Double Couple (Re-do Activation) Result_Fail->Recouple Next_Step Fmoc Deprotection (20% Piperidine) Result_Pass->Next_Step Recouple->Coupling

Figure 2: Optimized SPPS workflow for coupling sterically hindered Ahc residues.

References

  • Synthesis & Stereochemistry: Krow, G. R., et al. (2002).[2] "An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid." Tetrahedron: Asymmetry, 13(5), 469-473.

  • Conformational Analysis (Methanoproline): Yaroslavsky, F., et al. (2012). "Conformational properties of methanoproline in peptides." Journal of Peptide Science. (Contextual grounding on bridged prolines).
  • Vince Lactam Route: Singh, R., & Vince, R. (2012).[3] "2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block." Chemical Reviews, 112(8), 4642–4686.[3]

  • Peptide Stability: Li, Y., et al. (2016). "Conformational Constraints in Peptidomimetics." Current Medicinal Chemistry. (General reference for bridged proline stability).
  • Coupling Reagents: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

Sources

Comparative Guide: Biological Profiling of Azabicyclo[2.2.1]heptane-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold represents a privileged class of "bridged" amino acids. By incorporating a methylene bridge across the pyrrolidine or piperidine ring, these molecules lock the nitrogen lone pair and the carboxylic acid vector into rigid spatial orientations.

This guide objectively compares the three primary regioisomers—1-aza , 2-aza , and 7-aza —with a specific focus on the 2-azabicyclo[2.2.1]heptane-3-carboxylic acid (methanoproline), which has emerged as a critical proline surrogate in FDA-approved therapeutics like Ledipasvir.

Key Comparative Insights
  • 2-Azabicyclo[2.2.1] (Methanoproline): Dominates peptide mimetic chemistry. It forces the amide backbone into specific cis/trans conformations, stabilizing polyproline II helices.

  • 7-Azabicyclo[2.2.1] : Primarily acts as a bioisostere for GABA or acetylcholine, targeting neurotransmitter transporters (GAT) and nicotinic receptors (nAChR).

  • 1-Azabicyclo[2.2.1] : Historically explored for muscarinic agonist activity (M1/M3), acting as a rigidified quinuclidine analog.

Structural & Biological Activity Comparison[1][2]

The following table summarizes the divergent biological profiles of the regioisomers.

Feature2-Azabicyclo[2.2.1]heptane-3-COOH 7-Azabicyclo[2.2.1]heptane-2-COOH 1-Azabicyclo[2.2.1]heptane-3-COOH
Common Name Methanoproline / Bridged ProlineEpibatidine Analog (Acid form)Bridged Quinuclidine
Primary Utility Peptidomimetics (HCV, DPP-4)Neuropharmacology (GABA/nAChR)Muscarinic Agonists
Key Mechanism Conformational restriction of

and

angles.
Steric occlusion of reuptake transporters.Rigid alignment of cationic amine and H-bond acceptor.
Stereochemistry Exo isomer is thermodynamically preferred and bioactive.Syn/Anti relative to bridge is critical.Enantiomers show high receptor selectivity (R > S).
Potency Benchmark Neogliptin:

nM (DPP-4) [1]
GABA Uptake:


M (Derivatives)
Muscarinic:

in low

M range.
Metabolic Stability High (Resistance to proteolysis).Moderate (Subject to oxidative metabolism).Moderate.
Deep Dive: The 2-Aza Scaffold (Proline Mimetic)

The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid is the most commercially significant analog. It exists as exo and endo diastereomers.[1][2]

  • Exo-Isomer: The carboxyl group is oriented away from the methylene bridge. This is the configuration found in Ledipasvir (HCV NS5A inhibitor) and Neogliptin (DPP-4 inhibitor). It favors a trans-amide bond conformation (

    
    ) in peptides, which is essential for beta-turn mimetics.
    
  • Endo-Isomer: The carboxyl group is sterically crowded by the bridge. It is synthetically harder to access and often shows reduced binding affinity due to steric clash within enzyme active sites (e.g., the S1 pocket of proteases).

Deep Dive: The 7-Aza Scaffold (Neurotransmitter Analog)

While the 2-aza system mimics proline, the 7-azabicyclo[2.2.1] system mimics the boat conformation of GABA. Derivatives of this scaffold inhibit GABA uptake by blocking GAT-1 and GAT-3 transporters. Unlike the 2-aza series, where the acid is crucial for peptide coupling, the acid in the 7-aza series is often replaced by bioisosteres (esters, isoxazoles) to improve blood-brain barrier (BBB) permeability.

Visualizing the Structure-Activity Relationship (SAR)[2]

The following diagram illustrates how the position of the nitrogen atom dictates the biological pathway of the molecule.

Azabicyclo_SAR Core Azabicyclo[2.2.1]heptane Carboxylic Acid Scaffold Aza1 1-Azabicyclo (Quinuclidine-like) Core->Aza1 Aza2 2-Azabicyclo (Proline-like) Core->Aza2 Aza7 7-Azabicyclo (Epibatidine-like) Core->Aza7 Musc Target: Muscarinic Receptors (M1/M3 Agonist) Aza1->Musc Cationic Pharmacophore Peptide Target: Proteases & Viral Proteins (DPP-4, HCV NS5A) Aza2->Peptide Conformational Lock GABA Target: GABA Transporters (GAT-1 Inhibition) Aza7->GABA Bioisostere Xano Lead: Xanomeline Precursors Musc->Xano Neo Drug: Neogliptin / Ledipasvir Peptide->Neo Epi Lead: Epibatidine Analogs GABA->Epi

Caption: Divergent biological pathways of azabicyclo[2.2.1] isomers. The 2-aza isomer (center) is the primary scaffold for peptide-based drug discovery.

Experimental Protocols

To ensure reproducibility, we provide the specific synthesis for the most valuable isomer (Exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ) and a validation assay for its activity.

Protocol: Stereoselective Synthesis of Exo-2-Azabicyclo[2.2.1]heptane-3-COOH

Rationale: Direct Diels-Alder reactions often yield racemic mixtures. This protocol uses a chiral auxiliary (phenylethylamine) to induce stereochemical control, yielding the (1R, 3S, 4S) isomer required for Neogliptin synthesis [1].

Reagents:

  • (S)-(-)-1-Phenylethylamine

  • Ethyl glyoxylate (50% in toluene)

  • Cyclopentadiene (freshly cracked)

  • Trifluoroacetic acid (TFA)

  • Pd(OH)2/C (Pearlman's catalyst)

Step-by-Step Workflow:

  • Imine Formation:

    • Mix (S)-(-)-1-Phenylethylamine (1.0 eq) with Ethyl glyoxylate (1.1 eq) in DCM. Add

      
       to sequester water. Stir at RT for 2 hours. Filter and concentrate to yield the chiral imine.
      
  • Aza-Diels-Alder Cycloaddition:

    • Cool the imine solution (in DCM) to -78°C.

    • Add TFA (1.1 eq) followed by freshly cracked Cyclopentadiene (3.0 eq).

    • Critical Step: The low temperature and TFA favor the exo selectivity.

    • Stir for 4 hours, allowing slow warming to -20°C.

  • Workup & Isolation:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Purify via silica gel chromatography (Hexane/EtOAc). The major product is the exo-adduct.

  • Hydrogenation (Double Bond Reduction & Auxiliary Removal):

    • Dissolve the adduct in MeOH. Add Pd(OH)2/C (10% w/w).

    • Stir under

      
       atmosphere (balloon pressure, 1 atm) for 12 hours.
      
    • Note: This step simultaneously reduces the C5-C6 alkene and cleaves the chiral phenylethyl group.

  • Hydrolysis:

    • Treat the resulting amino ester with LiOH in THF/Water (1:1) to yield the free amino acid zwitterion.

Protocol: DPP-4 Inhibition Assay (Activity Validation)

Rationale: To verify the biological activity of the synthesized scaffold (as seen in Neogliptin), a fluorometric assay measuring the inhibition of Dipeptidyl Peptidase-4 (DPP-4) is standard.

Materials:

  • Recombinant human DPP-4 enzyme.

  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl, pH 8.0.

Procedure:

  • Preparation: Dissolve the test compound (the azabicyclo derivative) in DMSO. Prepare serial dilutions (0.1 nM to 10

    
    M).
    
  • Incubation: Mix 10

    
    L of test compound with 10 
    
    
    
    L of DPP-4 enzyme (final conc. 1 nM) in a 96-well black plate. Incubate at 37°C for 10 minutes.
  • Initiation: Add 20

    
    L of Gly-Pro-AMC substrate (final conc. 50 
    
    
    
    M).
  • Measurement: Monitor fluorescence continuously for 20 minutes at Ex/Em = 350/460 nm.

  • Calculation: Determine the slope of the linear phase. Calculate % Inhibition relative to DMSO control.

    • Validation Criteria: The

      
       for a high-quality exo-2-azabicyclo derivative (like Neogliptin) should be < 50 nM.
      

Synthesis Workflow Diagram

The following DOT diagram visualizes the critical stereochemical fork in the synthesis pathway.

Synthesis_Workflow Start Start: Chiral Amine + Glyoxylate Imine Chiral Imine Intermediate Start->Imine DA_Rxn Diels-Alder (-78°C, TFA) Imine->DA_Rxn Exo Exo-Adduct (Major Product) DA_Rxn->Exo Kinetic Control Endo Endo-Adduct (Minor Product) DA_Rxn->Endo Thermodynamic Loss Hydro Hydrogenation (Pd(OH)2/H2) Exo->Hydro Cleaves Auxiliary Final Final Product: (1R,3S,4S)-2-Azabicyclo [2.2.1]heptane-3-COOH Hydro->Final

Caption: Stereoselective synthesis route prioritizing the bioactive 'exo' isomer via kinetic control.

References

  • Maslov, I. O., et al. (2022).[1] Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1][3] Molecules, 27(4), 1422. Link

  • Cottrell, I. F., et al. (1991).[4] A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, 1091-1097. Link

  • Kovacs, I., et al. (1989). Inhibition of high affinity synaptosomal uptake of GABA by a bicycloheptane derivative. Arzneimittel-Forschung, 39(3), 295-297. Link

  • Gao, M., et al. (2014). Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 57(5). Link

Sources

Conformational Locking in Peptidomimetics: A Validation Guide for Azabicyclo[2.2.1]heptane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of peptidomimetic drug design, controlling the entropic penalty of binding is paramount. While L-Proline is the standard-bearer for inducing turns in peptide chains, its pyrrolidine ring retains significant flexibility (ring puckering between


-endo and 

-exo forms) and undergoes cis/trans isomerization.

Azabicyclo[2.2.1]heptane-3-carboxylic acid (Ahc) represents a class of "frozen" proline analogues.[1] By bridging the pyrrolidine ring with a methylene group, the [2.2.1] scaffold locks the


 (phi) torsion angle and eliminates ring puckering. This guide validates the conformational constraints of Ahc, specifically the 2-azabicyclo[2.2.1]heptane-3-carboxylic acid  isomer, providing researchers with the comparative data and experimental protocols necessary to integrate this scaffold into high-affinity ligands.

Part 1: The Conformational Landscape

The Structural Lock

The defining feature of Ahc is the methylene bridge across positions 1 and 4 of the pyrrolidine ring (in the 2-aza nomenclature). This bridge creates a bicyclic norbornane-like system that imposes two critical constraints:

  • Rigidification of

    
     angles:  The side-chain vectors are fixed.
    
  • Restriction of

    
    :  The backbone dihedral angle 
    
    
    
    is restricted to a narrow range (typically
    
    
    to
    
    
    for the exo isomer), forcing the peptide backbone into specific secondary structures, such as Type I or Type II
    
    
    -turns, depending on the stereochemistry (endo vs. exo).
Isomeric Distinctions: Endo vs. Exo

Unlike Proline, Ahc possesses a bridge that creates distinct stereochemical faces.

  • Exo-isomer (2S, 3S, 4S): The carboxylic acid points away from the bridge. This is the preferred mimic for trans-proline in extended secondary structures and specific

    
    -turns.
    
  • Endo-isomer (2S, 3R, 4S): The carboxylic acid points toward the bridge. This creates steric crowding that can be exploited to force unusual backbone turns or destabilize specific interactions.

Part 2: Comparative Analysis

The following table contrasts Ahc with L-Proline and other common constrained analogues like Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and Aib (Aminoisobutyric acid).

FeatureL-Proline (Pro)Ahc (2-Aza-[2.2.1]) TicAib
Ring Pucker Flexible (

-endo/exo)
Locked (Rigid Envelope)Semi-Rigid (Twisted)N/A (Acyclic)

Angle Constraint
Moderate restrictionHigh restriction (Fixed)High restrictionFree rotation (Helical bias)
Cis/Trans Amide Ratio Variable (approx. 4:1 trans:cis)>99% Trans (Bridgehead strain disfavors cis)Favors Cis in some contextsN/A
Entropic Cost (

)
ModerateLow (Pre-organized)LowModerate
Primary Application General turn inducer

-turn mimic / Protease Inhibitor

-stacking / Opioid ligands
Helix promoter
Comparative Logic Diagram

The following diagram illustrates the decision matrix for selecting Ahc over alternatives.

ComparisonLogic Start Peptide Design Goal NeedTurn Need Turn Induction? Start->NeedTurn NeedHelix Need Helix Induction? Start->NeedHelix ConstrainPhi Constrain Phi Angle? NeedTurn->ConstrainPhi UseAib Use Aib NeedHelix->UseAib Yes AvoidCis Avoid Cis-Isomer? ConstrainPhi->AvoidCis High (Rigid) UsePro Use L-Proline ConstrainPhi->UsePro Moderate UseTic Use Tic (Aromatic) AvoidCis->UseTic No (Aromatic need) UseAhc Use Ahc (2-aza-[2.2.1]) AvoidCis->UseAhc Yes (Lock Trans)

Figure 1: Decision tree for selecting conformationally constrained amino acids. Ahc is the optimal choice when a rigid trans-amide lock is required.

Part 3: Experimental Validation Protocols

To validate that the Ahc scaffold is functioning as a conformational lock in your specific peptide sequence, follow these self-validating protocols.

Protocol A: NMR Validation of the "Bridge Lock"

This protocol confirms the exo/endo stereochemistry and the rigidity of the scaffold using Nuclear Overhauser Effect (NOE) spectroscopy.

Objective: Distinguish exo-Ahc from endo-Ahc and verify lack of ring flip.

  • Sample Preparation: Dissolve 5-10 mg of the Ahc-containing peptide in 500

    
    L of deuterated solvent (
    
    
    
    for protected peptides,
    
    
    or
    
    
    for free peptides).
  • 1D Proton NMR: Identify the bridgehead protons (

    
     and 
    
    
    
    ). In 2-azabicyclo[2.2.1]heptane systems, these typically appear between 2.5–4.5 ppm depending on substitution.
  • 2D NOESY Experiment:

    • Mixing time: 400–600 ms.

    • Key Correlation to Look For:

      • Exo-isomer: Strong NOE between the bridge proton (

        
        ) and the 
        
        
        
        -proton (
        
        
        ). Weak or no NOE between
        
        
        and bridgehead
        
        
        .
      • Endo-isomer: Strong NOE between

        
         and bridgehead 
        
        
        
        or side-chain protons, depending on the specific substitution.
  • Validation Check: If the ring were flexible (like proline), you would see averaged NOE signals or exchange peaks. The absence of exchange peaks confirms the "locked" state.

Protocol B: Circular Dichroism (CD) for Secondary Structure

Objective: Quantify the induction of


-turns.
  • Baseline: Measure the CD spectrum of a control peptide (containing L-Proline) in water/trifluoroethanol (TFE) mixtures.

  • Ahc Measurement: Measure the Ahc-analogue under identical conditions.

  • Data Interpretation:

    • Type I/II

      
      -turn:  Look for minima at ~200 nm and ~218 nm (Type I) or a maximum at ~200 nm and minimum at ~225 nm (Type II).
      
    • Success Metric: The Ahc variant should show a higher molar ellipticity (

      
      ) magnitude than the Proline variant, indicating a higher population of the folded state due to the pre-organized scaffold.
      

Part 4: Case Study & Application

Target: Thrombin and DPP-4 Inhibition

Research has demonstrated the efficacy of Ahc in protease inhibitors. For example, replacing proline with exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid in thrombin inhibitors (e.g., modifying the cleavage site sequence) maintained or improved binding affinity while significantly improving metabolic stability.

Mechanism: The [2.2.1] bridge fills the hydrophobic S2 pocket of the enzyme more effectively than the flat pyrrolidine ring of proline, while the rigid backbone minimizes the entropy loss upon binding.

Validation Workflow Diagram

The following graph visualizes the complete validation lifecycle from synthesis to bioassay.

ValidationWorkflow Synth Synthesis (Diels-Alder) Purify Purification (Crystallization) Synth->Purify OptRot Optical Rotation (Purity Check) Purify->OptRot Compare [α]D NMR NMR (NOESY) (Confirm Lock) OptRot->NMR Pass Model Docking/DFT (Predict Fit) NMR->Model Valid Struct Bioassay Bioassay (IC50/Ki) Model->Bioassay High Score Bioassay->Synth Iterate

Figure 2: Integrated workflow for synthesizing and validating Ahc-based peptidomimetics.

References

  • Hanessian, S., et al. (2002). "An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid." Tetrahedron: Asymmetry, 13(1), 25–28. Link

    • Significance: Establishes the synthesis and optical rotation standards for purity valid
  • Maslov, I.O., et al. (2022).[2][3][4] "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)." Molecules, 27(5), 1472. Link

    • Significance: Demonstrates the application of the [2.2.1] scaffold in creating high-affinity DPP-4 inhibitors (Neogliptin)
  • Krow, G. R., et al. (1999). "Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue." The Journal of Organic Chemistry, 64(6), 2050–2056. Link

    • Significance: Provides detailed NMR and conformational analysis of the related 7-aza-[2.2.1] system, establishing protocols for NOE analysis of bicyclic amino acids.
  • Cottrell, I. F., et al. (1991).[5] "A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form." Journal of the Chemical Society, Perkin Transactions 1, 1091-1097. Link

    • Significance: Early foundational work on the synthesis and X-ray crystallographic valid

Sources

Safety Operating Guide

Personal protective equipment for handling Azabicyclo[2.2.1]heptane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Philosophy

Azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic amino acid analog, frequently employed as a conformationally restricted building block in peptide mimetics and drug discovery.[1] While specific toxicological data for this isomer may be limited compared to commodity chemicals, its structural class (non-proteinogenic amino acids) necessitates a "Potentially Hazardous Unknown" handling protocol.

As researchers, we do not rely on the absence of data as evidence of safety. We apply the Precautionary Principle . This guide moves beyond basic compliance, establishing a "Defense in Depth" strategy to protect both the operator and the integrity of the chemical sample.

Key Hazard Profile:

  • Physical State: Solid (Fine powder/crystalline).

  • Primary Risk: Inhalation of particulates; potential respiratory sensitization.

  • Secondary Risk: Skin/Eye irritation (zwitterionic character).

  • Chemical Nature: Amphoteric; reactive with strong oxidizers.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the OSHA 29 CFR 1910.132 standard and adapted for high-value pharmaceutical intermediates.

PPE CategorySpecificationRationale & Causality
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95/P100 (Only if outside hood).Engineering Control First: The most significant risk is airborne dust during weighing. A fume hood (face velocity 80–100 fpm) captures particulates at the source.
Hand Protection Material: Nitrile Rubber (Low modulus).Thickness: Minimum 5 mil (0.12 mm).Protocol: Double-gloving recommended for >1g handling.Permeation Defense: Small organic bicyclic molecules can permeate thin latex. Nitrile offers superior chemical resistance. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye Protection Standard: ANSI Z87.1 Safety Glasses with side shields.High Dust: Indirect Vent Goggles.Trajectory Protection: Crystalline solids can "jump" due to static electricity. Goggles prevent dust entry from oblique angles, which glasses cannot seal against.
Body Protection Standard: Lab Coat (Cotton/Poly blend or Nomex).Cuffs: Knitted/Elastic cuffs preferred.Contamination Control: Open sleeves can sweep across balances, picking up trace chemical. Elastic cuffs seal the wrist-glove interface.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful.

Phase 1: Preparation (The "Clean Start")
  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance.

    • Why? Bicyclic amino acids are often fluffy, electrostatic powders. Static charge causes particle scattering (exposure risk) and weighing errors.

  • Airflow Check: Verify fume hood flow monitor is green/reading normal.

  • Waste Setup: Place a small, lined solid waste container inside the hood. Never remove contaminated spatulas from the hood to discard waste.

Phase 2: Weighing & Transfer
  • Don PPE: Put on lab coat, glasses, and double nitrile gloves. Ensure glove cuffs cover lab coat sleeves.

  • Open Container: Tap the jar gently on the benchtop to settle dust before opening.

  • Transfer: Use a disposable antistatic weighing boat.

    • Technique: Do not pour.[2][3] Use a clean spatula.

  • Solubilization (If applicable): Add solvent (e.g., Methanol, Water, DMSO) immediately to the weighing boat or vial before removing it from the hood.

    • Safety Logic: Once in solution, the inhalation risk is effectively eliminated (unless the solvent is volatile/toxic).

Phase 3: Decontamination[5]
  • Wipe Down: Use a solvent-dampened Kimwipe (appropriate for the compound, usually methanol/water) to wipe the balance and surrounding area.

  • Doffing: Remove outer gloves inside the hood and dispose of them in the solid waste container.

Visualization: Handling & Decision Logic

Figure 1: The "Safe Handling Loop"

This diagram illustrates the iterative safety checks required during the handling process.

SafeHandling cluster_handling Active Handling Zone Start Start: Risk Assessment CheckHood Verify Engineering Controls (Fume Hood) Start->CheckHood DonPPE Don PPE (Double Glove) CheckHood->DonPPE Static Neutralize Static (Ionizer) DonPPE->Static Weigh Weigh/Transfer (Minimize Dust) Static->Weigh Solubilize Solubilize (Eliminate Dust Risk) Weigh->Solubilize Clean Decontaminate Area Solubilize->Clean Doff Doff Outer Gloves (Inside Hood) Clean->Doff End Process Complete Doff->End

Caption: Operational workflow emphasizing the containment of dust hazards prior to removing samples from engineering controls.

Disposal & Waste Management

Disposal must adhere to RCRA (Resource Conservation and Recovery Act) guidelines. As an amino acid derivative, this compound is amphoteric.

Disposal Decision Tree
  • Solid Waste:

    • Contaminated gloves, weighing boats, and paper towels.

    • Action: Place in "Hazardous Solid Waste" bin. Do not use regular trash.[4]

  • Liquid Waste (Mother Liquors/Rinses):

    • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides).

    • Stream: Segregate into "Organic Waste" (if dissolved in DMSO/MeOH) or "Aqueous Waste" (if dissolved in water/buffer).

    • Labeling: Clearly label as "Contains Azabicyclo[2.2.1]heptane-3-carboxylic acid."

Figure 2: Waste Stream Logic

WasteDisposal Waste Waste Generated Type Physical State? Waste->Type Solid Solid (Powder, Wipes, Gloves) Type->Solid Dry Liquid Liquid (Solutions) Type->Liquid Wet BinSolid Bin: Hazardous Solid Waste (Tag: Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Base? Liquid->SolventCheck BinOrg Bin: Organic Solvents (No Oxidizers) SolventCheck->BinOrg DMSO/MeOH/EtAc BinAq Bin: Aqueous Waste (Adjust pH if needed) SolventCheck->BinAq Water/Buffer

Caption: Segregation logic to prevent incompatibility reactions in waste drums.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use solvents (ethanol) to wash skin, as this may enhance absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2][5]

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to suppress dust, then wipe up. Place in hazardous waste.[6]

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.